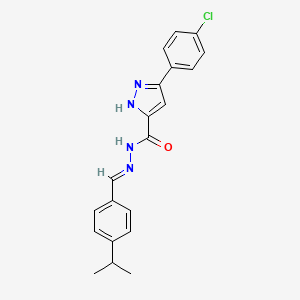

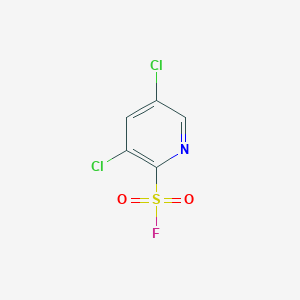

![molecular formula C10H10N2S B3008057 N-Cyclopropylbenzo[d]isothiazol-3-amine CAS No. 1353983-25-1](/img/structure/B3008057.png)

N-Cyclopropylbenzo[d]isothiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Cyclopropylbenzo[d]isothiazol-3-amine, also known as CPI-455, is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histone proteins, and play a critical role in regulating gene expression. BET inhibitors have emerged as promising therapeutic agents for the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

- N-Cyclopropylbenzo[d]isothiazol-3-amine derivatives have been investigated for their anti-inflammatory activity. Specifically, novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino)]benzamides were synthesized .

- While not directly related to N-Cyclopropylbenzo[d]isothiazol-3-amine, isothiazolone analogues have been explored as potent bactericidal agents .

Anti-Inflammatory Properties

Bactericidal Properties

Degradation Pathways

Mechanism of Action

Target of Action

N-Cyclopropylbenzo[d]isothiazol-3-amine is a derivative of isothiazolinone , a class of compounds known for their potent antibacterial and antifungal properties . The primary targets of these compounds are life-sustaining enzymes, specifically those with thiols at their active sites . These enzymes play crucial roles in various metabolic processes within the cell .

Mode of Action

The mode of action of N-Cyclopropylbenzo[d]isothiazol-3-amine involves its interaction with these target enzymes. Isothiazolinones function as electrophilic agents, reacting with the thiol groups of these enzymes . This interaction disrupts the normal functioning of the enzymes, leading to inhibition of growth and metabolism .

Biochemical Pathways

The disruption of these enzymes affects various biochemical pathways within the cell. Critical physiological functions, including growth, respiration (oxygen consumption), and energy generation (ATP synthesis), are rapidly inhibited . The compound’s action results in the disruption of metabolic pathways involving dehydrogenase enzymes .

Result of Action

The result of the compound’s action is the inhibition of microbial growth and metabolism, leading to cell death . The compound causes irreversible cell damage, resulting in loss of viability . This includes the destruction of protein thiols and production of free radicals .

Action Environment

The action of N-Cyclopropylbenzo[d]isothiazol-3-amine can be influenced by various environmental factors. For instance, isothiazolinones are known to be used in a variety of industrial water treatment applications for the control of microbial growth and biofouling . Their use is restricted by eu legislation due to their strong sensitizing effects, which can cause skin irritations and allergies, and potential ecotoxicological hazards .

properties

IUPAC Name |

N-cyclopropyl-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-4-9-8(3-1)10(12-13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQVRYAPIVMHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

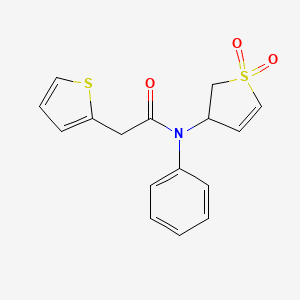

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)

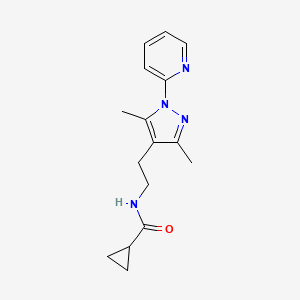

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007980.png)

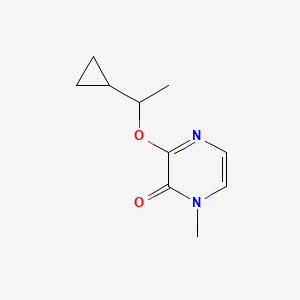

![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B3007982.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3007986.png)

![2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3007992.png)

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B3007993.png)